tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate
Overview
Description
“tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate” is a chemical compound with the molecular formula C12H24N2O2 . It is also known as “tert-Butyl (2-piperidin-3-ylethyl)carbamate” and has a molecular weight of 228.33 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H24N2O2/c1-11(2,3)17-10(15)14-9-6-12(16)4-7-13-8-5-12/h13,16H,4-9H2,1-3H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 358.36 . The compound’s IUPAC name is "tert-butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate 2,2,2-trifluoroacetate" .Scientific Research Applications
Synthesis and Chemical Characterization
- Synthesis Processes : Zhao et al. (2017) discussed the synthesis of a related compound, showcasing the methods for creating biologically active compounds involving tert-butyl carbamates Zhao, Guo, Lan, & Xu, 2017.
- Intermediate for Enantioselective Synthesis : Ober et al. (2004) described the use of tert-butyl carbamates as intermediates in the synthesis of carbocyclic analogues of nucleotides, indicating their role in complex organic syntheses Ober, Marsch, Harms, & Carell, 2004.
- Directed Lithiation : Smith, El‐Hiti, and Alshammari (2013) explored the directed lithiation of tert-butyl carbamates, highlighting its utility in synthesizing substituted products Smith, El‐Hiti, & Alshammari, 2013.
Structural Analysis
- Crystal Structure Analysis : Kant et al. (2015) conducted crystallographic studies on tert-butyl carbamates, revealing insights into their molecular conformations Kant, Singh, & Agarwal, 2015.
- Hydrogen Bonding and Crystal Packing : Oku et al. (2004) demonstrated the importance of hydrogen bonding in the crystal structures of tert-butyl carbamates, contributing to our understanding of their molecular interactions Oku, Naito, Yamada, & Katakai, 2004.
Applications in Organic Synthesis
- Stereoselective Synthesis : Ghosh, Cárdenas, and Brindisi (2017) utilized tert-butyl carbamates in the stereoselective synthesis of protease inhibitors, showcasing their application in medicinal chemistry Ghosh, Cárdenas, & Brindisi, 2017.
- Synthesis of Novel Compounds : Tang et al. (2014) used tert-butyl carbamates in the synthesis of intermediates for natural products with anticancer properties Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014.
Miscellaneous Applications
- Photoredox-Catalyzed Reactions : Wang et al. (2022) explored the use of tert-butyl carbamates in photoredox-catalyzed amination, indicating their potential in innovative chemical reactions Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022.
- Corrosion Inhibition : Faydy et al. (2019) investigated tert-butyl carbamates as corrosion inhibitors for carbon steel, suggesting their utility in industrial applications Faydy, Lakhrissi, Guenbour, Kaya, Bentiss, Warad, & Zarrouk, 2019.
Safety and Hazards
The safety information for “tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-6-12(16)4-7-13-8-5-12/h13,16H,4-9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRMFOSFQXTRGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CCNCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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